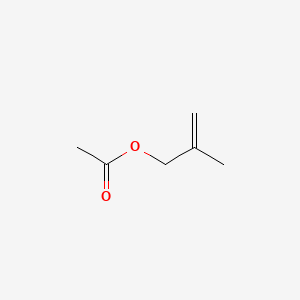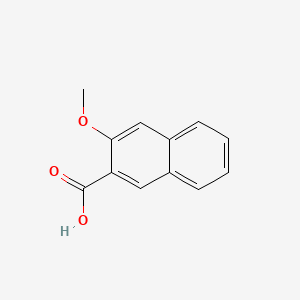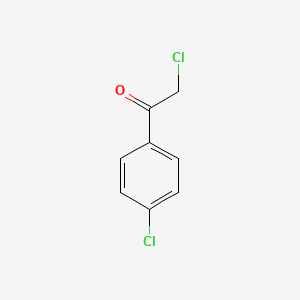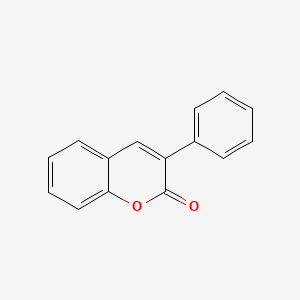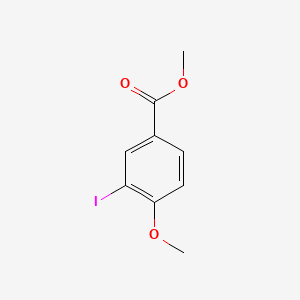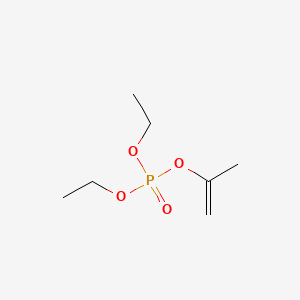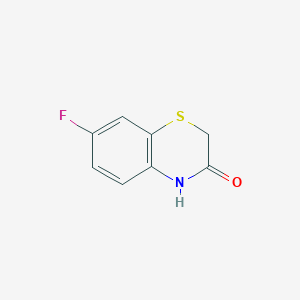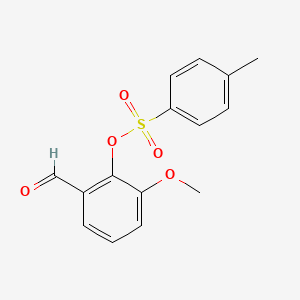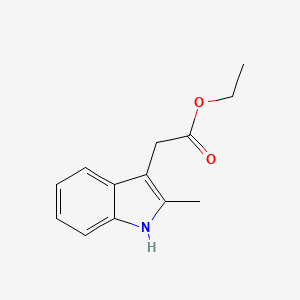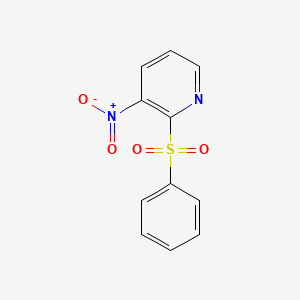
3-Nitro-2-(phenylsulfonyl)pyridine
Descripción general
Descripción
3-Nitro-2-(phenylsulfonyl)pyridine is a chemical compound with the molecular formula C11H8N2O4S . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of nitropyridines, including 3-Nitro-2-(phenylsulfonyl)pyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .Molecular Structure Analysis
The molecular structure of 3-Nitro-2-(phenylsulfonyl)pyridine consists of a pyridine ring substituted with a nitro group and a phenylsulfonyl group .Chemical Reactions Analysis
The chemical reactions involving 3-Nitro-2-(phenylsulfonyl)pyridine are complex and involve several steps. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Aplicaciones Científicas De Investigación
1. Precursor in Heteroaromatic Derivatives Synthesis
3-Nitro-2-(phenylsulfonyl)pyridine has been utilized as a precursor in the synthesis of ring-fused aromatic and heteroaromatic compounds. A study by Bianchi et al. (2003) demonstrates its role in forming derivatives of naphthalene, phenanthrene, and benzothiophene through a ring-opening/ring-forming protocol (Bianchi et al., 2003).
2. Synthesis of N-Fused Pyrroles
Another application is in the synthesis of N-fused pyrroles. Bianchi et al. (2014) detailed a method involving the ring opening of 3-nitro-2-(phenylsulfonyl)pyridine with amines, leading to versatile N-fused pyrroles of synthetic and biological interest (Bianchi et al., 2014).
3. Synthesis of Sulfur-Containing Derivatives
Ban-Oganowska (1996) explored the synthesis of sulfur-containing derivatives, particularly focusing on pyridine 1-oxides and their antifungal and antibacterial properties (Ban-Oganowska, 1996).
4. Organocatalysis in Michael Addition
Singh et al. (2013) reported the use of a derivative of 3-nitro-2-(phenylsulfonyl)pyridine in organocatalysis for the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes (Singh et al., 2013).
5. Crystallographic Studies
Castera et al. (2007) conducted X-ray structural determination on halogenated nitroimidazo[1,2-a]pyridine phenylsulfonyl derivatives, providing insights into intermolecular interactions influenced by halogen substituents (Castera et al., 2007).
6. Magnetic Properties in Biradicals
Hayakawa et al. (2006) explored pyridine-substituted nitronyl nitroxide biradicals, studying their magnetic properties and ground-state spin multiplicity, demonstrating the impact of 3-nitro-2-(phenylsulfonyl)pyridine derivatives in the field of molecular magnets (Hayakawa et al., 2006).
7. Thermally Activated Fluorescent Materials
Wu et al. (2021) developed thermally activated delayed fluorescent materials using 3-(phenylsulfonyl)pyridine, enriching the acceptor selection in the field of new TADF molecules (Wu et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S/c14-13(15)10-7-4-8-12-11(10)18(16,17)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXNQOWQGUPAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327320 | |
| Record name | 3-Nitro-2-pyridyl phenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-(phenylsulfonyl)pyridine | |
CAS RN |
188429-02-9 | |
| Record name | 3-Nitro-2-pyridyl phenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



